![molecular formula C18H16N4O2 B2707816 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine CAS No. 338758-07-9](/img/structure/B2707816.png)

6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

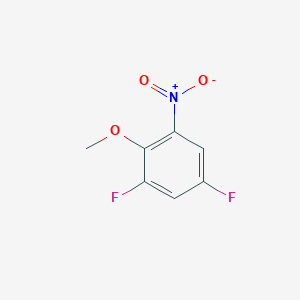

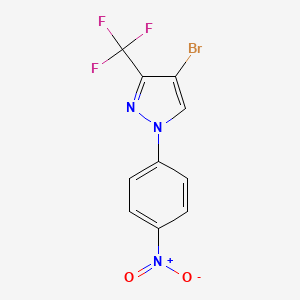

This compound is a complex organic molecule that likely contains a pyrazolo[3,4-c]pyridine core structure, which is a type of nitrogen-containing heterocycle . It also has phenyl groups and a nitro group attached, which may influence its reactivity and properties.

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions . The exact synthesis pathway would depend on the specific starting materials and reaction conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrazolo[3,4-c]pyridine ring system and the attached phenyl and nitro groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group and the phenyl groups . The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The phenyl groups could also participate in various types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Reactivity and Synthesis Applications

Research has demonstrated the reactivity of 6-(nitrophenyl) substituted tetrahydropyridine derivatives with hydrazines under acidic conditions, yielding a variety of products depending on the conditions used. This study provides insights into the synthesis of hydrazones, pyrazolines, or pyridazinones from these compounds, which could be pivotal for developing novel organic compounds with potential applications in pharmaceuticals and materials science (Figueroa et al., 2006).

Structural Studies

Structural analysis of similar compounds has revealed their ability to form hydrogen-bonded dimers and chains of rings through various hydrogen bonding interactions, such as N-H...N and C-H...π(pyridine) bonds. These structural features are critical for understanding the molecular aggregation in crystals, which has implications for designing materials with specific properties (Quiroga et al., 2010).

Corrosion Inhibition

A study on pyrazolo-pyridine derivatives, including a compound with a nitrophenyl substituent, has evaluated their efficacy as corrosion inhibitors for mild steel in acidic media. The research highlighted that these compounds exhibit significant protection capabilities, making them useful for industrial applications, particularly in the pickling process. The study combines experimental and computational modeling methods, providing a comprehensive understanding of the inhibitors' performance (Dohare et al., 2018).

Antimicrobial and Enzyme Inhibition

Derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. These compounds, including those with nitrophenyl groups, have shown promising results, indicating their potential application in developing new antimycobacterial agents (Samala et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-nitrophenyl)-2-phenyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-22(24)17-8-6-15(7-9-17)20-11-10-14-12-21(19-18(14)13-20)16-4-2-1-3-5-16/h1-9,12H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNYYXZYFSWTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NN(C=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2707740.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)